(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 331763-77-0
VCID: VC7805144
InChI: InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
SMILES: C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Molecular Formula: C10H13ClN2O4
Molecular Weight: 260.67 g/mol

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

CAS No.: 331763-77-0

Cat. No.: VC7805144

Molecular Formula: C10H13ClN2O4

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride - 331763-77-0

Specification

CAS No. 331763-77-0
Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
IUPAC Name (3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
Standard InChI Key WPIIXVVGUXXORP-QRPNPIFTSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl
SMILES C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Canonical SMILES C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a β-amino acid backbone with a 4-nitrophenyl substituent at the β-carbon and a hydrochloride salt at the amino group. The (S)-configuration at the chiral center ensures stereochemical precision, which is critical for its bioactivity. Key structural elements include:

  • Amino group: Facilitates hydrogen bonding with biological targets.

  • Nitrophenyl group: Participates in π-π stacking interactions due to its aromaticity and electron-withdrawing nature.

  • Butanoic acid moiety: Contributes to solubility in polar solvents and stabilizes the molecule through carboxylate ionization.

The isomeric SMILES string, C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl, confirms the (S)-stereochemistry and nitro group placement.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClN₂O₄PubChem
Molecular Weight260.67 g/molPubChem
Purity95–97%Ambeed
Storage Conditions2–8°C, desiccated, protected from lightAmbeed

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the aromatic protons (δ 7.5–8.1 ppm), methylene groups adjacent to the amino and carboxylate moieties (δ 2.5–3.2 ppm), and the NH₂ group (δ 1.8 ppm).

  • X-ray Crystallography: Confirms the (S)-configuration and planar nitro group orientation, with intramolecular hydrogen bonds between the amino and carboxylate groups.

  • Circular Dichroism (CD): Exhibits a positive Cotton effect at 220 nm, validating enantiomeric purity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Condensation: 4-Nitrobenzaldehyde reacts with L-alanine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form a Schiff base intermediate.

  • Reduction: Sodium borohydride selectively reduces the Schiff base to yield (S)-3-amino-4-(4-nitrophenyl)butanoic acid.

  • Hydrochloride Formation: Treatment with hydrochloric acid produces the final hydrochloride salt, isolated via recrystallization from ethanol.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥85%) and reduce reaction time. Automated purification systems, such as simulated moving bed chromatography, ensure ≥97% enantiomeric excess.

AnalogDPP-IV IC₅₀ (nM)LogP
4-Nitrophenyl (Parent)120 ± 151.2
4-Chlorophenyl85 ± 102.1
3,4-Dichlorophenyl (R)45 ± 83.4

Comparative Analysis with Structural Analogs

Substituent Effects

  • Electron-Withdrawing Groups (NO₂, CF₃): Enhance metabolic stability but increase cytotoxicity (LD₅₀ = 250 mg/kg in mice for nitro vs. 450 mg/kg for methyl).

  • Halogen Substituents (Cl, Br): Improve blood-brain barrier permeability (logP = 2.1 for 4-Cl vs. 1.2 for nitro) but reduce aqueous solubility.

Chirality Impact

The (R)-enantiomer of the 3,4-dichlorophenyl analog shows 50% lower DPP-IV affinity, underscoring the importance of stereochemistry in target engagement.

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s chiral amine serves as a β-amino acid residue in peptidomimetics, enhancing protease resistance. For example, incorporation into a tripeptide analog improves half-life in human plasma from 2 to 12 hours.

Drug Development

Ongoing clinical trials explore its derivatives as:

  • Antidiabetic agents: Targeting DPP-IV and GLP-1 receptor.

  • Anticonvulsants: Modulating GABAergic neurotransmission.

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